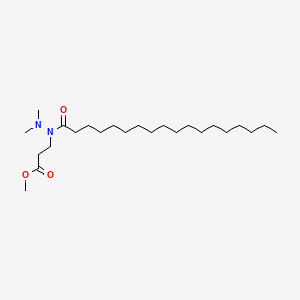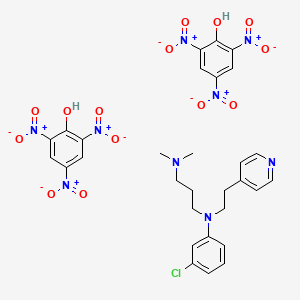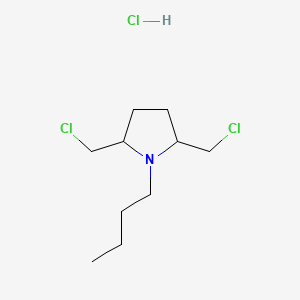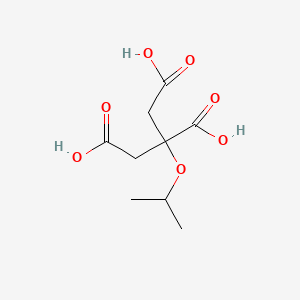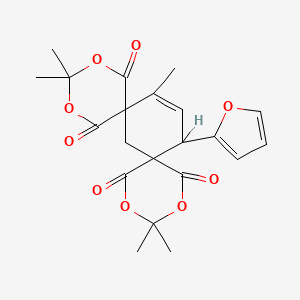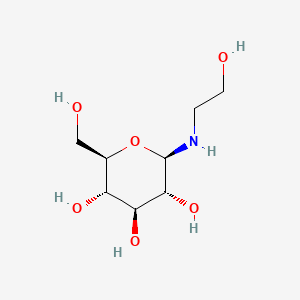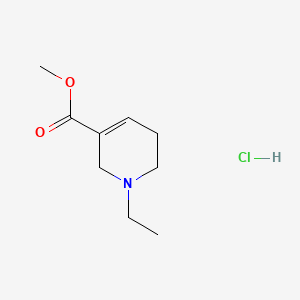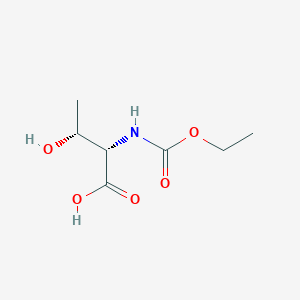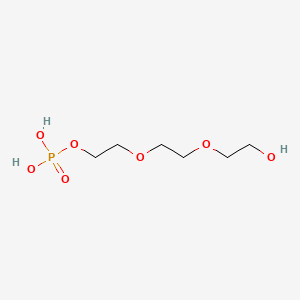
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- is a complex organic compound with a unique structure that includes a quinolizine core, a methanamine group, and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- typically involves multiple steps One common approach is the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo compound
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, followed by purification and further chemical modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidone: An organic compound with a similar lactam structure.
Allylamine: A simple unsaturated amine with similar reactivity.
tert-Butylamine: An aliphatic primary amine with comparable chemical properties.
Uniqueness
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
150359-08-3 |
|---|---|
Molekularformel |
C24H31ClN4 |
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-chlorophenyl)diazenyl]-2,3-dimethylaniline |
InChI |
InChI=1S/C24H31ClN4/c1-17-18(2)23(28-27-21-9-5-8-20(25)15-21)12-11-22(17)26-16-19-7-6-14-29-13-4-3-10-24(19)29/h5,8-9,11-12,15,19,24,26H,3-4,6-7,10,13-14,16H2,1-2H3/t19-,24+/m0/s1 |
InChI-Schlüssel |
YENHZLYBGVIRPU-YADARESESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC(=CC=C2)Cl)NC[C@@H]3CCCN4[C@@H]3CCCC4 |
Kanonische SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC(=CC=C2)Cl)NCC3CCCN4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



